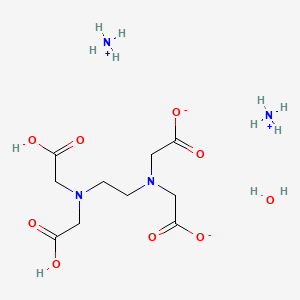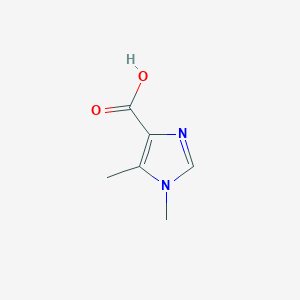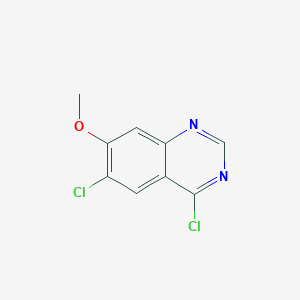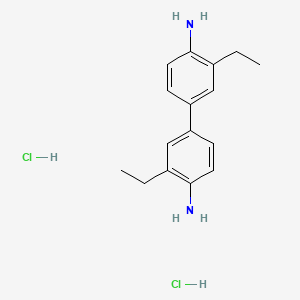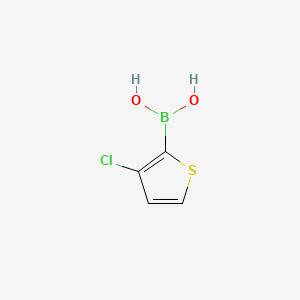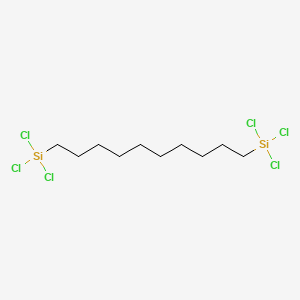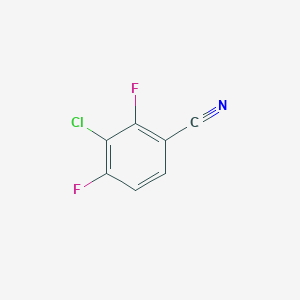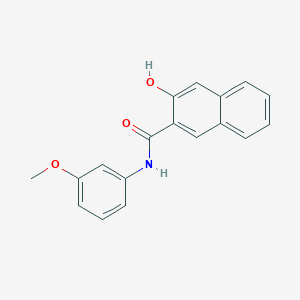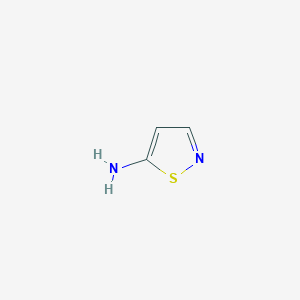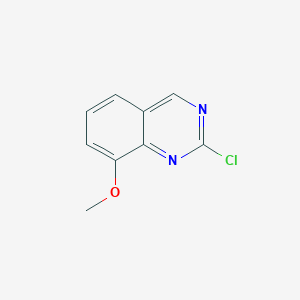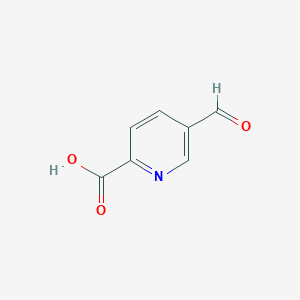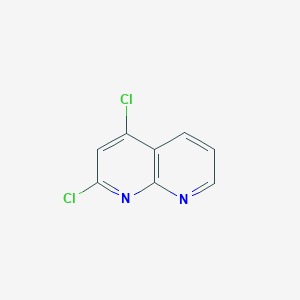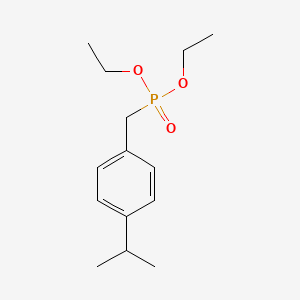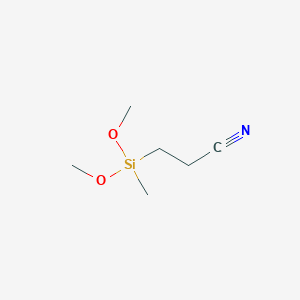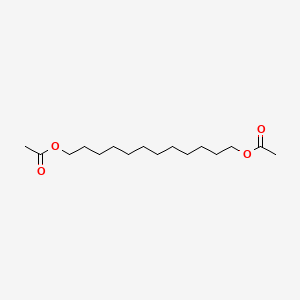
1,12-Diacetoxydodecane
Übersicht
Beschreibung
1,12-Diacetoxydodecane, also known as dodecamethylene diacetate or 1,12-dodecanediol diacetate, is a chemical compound with the molecular formula C16H30O4 . It has a molecular weight of 286.4 .
Molecular Structure Analysis
The molecular structure of 1,12-Diacetoxydodecane consists of a dodecane (12 carbon atoms) backbone with acetoxy (CH3COO) groups attached to the first and twelfth carbon atoms .
Physical And Chemical Properties Analysis
1,12-Diacetoxydodecane is a solid at 20°C . It has a density of 0.955g/cm3 . It has a melting point of 40°C and a boiling point of 190°C at 10mmHg . It is soluble in toluene .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Environmental Biotechnology .
Summary of the Application
1,12-Diacetoxydodecane is used in the biotransformation of fatty acids from renewable wastewater to value-added chemicals . This process presents a commercial opportunity as α,ω-Dicarboxylic acids (DCAs) are building blocks in many industries, such as polymers, cosmetic intermediates, and pharmaceuticals .
Methods of Application or Experimental Procedures
The process involves the use of a transgenic strain of Saccharomyces cerevisiae expressing the galactose-inducible CYP52A17 SS cytochrome P450 enzyme . This strain is able to grow in a coconut milk factory wastewater (CCW) medium and produce 12-hydroxydodecanoic acid (HDDA) and 1,12-dodecanedioic acid (DDA) . The supplementation of CCW with yeast extract and peptone markedly increases the yeast growth rate and the yields of 12-HDDA and 1,12-DDA .
Results or Outcomes
The highest levels of approximately 60 and 38 µg/L of 12-HDDA and 1,12-DDA, respectively, were obtained at 30 °C and pH 5 . The incubation temperature and medium pH strongly influenced the yeast growth and 1,12-DDA yield .
Eigenschaften
IUPAC Name |
12-acetyloxydodecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQSFRDZIRKBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609817 | |
| Record name | Dodecane-1,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,12-Diacetoxydodecane | |
CAS RN |
42236-50-0 | |
| Record name | Dodecane-1,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



